5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one
Overview
Description
5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one: is an organic compound with the molecular formula C14H16N2O3 . It is a derivative of cyclohexenone, characterized by the presence of a nitrophenyl group and a dimethyl substitution on the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly at the nitrophenyl group, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development and research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of biochemical pathways .
Comparison with Similar Compounds
5,5-Dimethyl-3-amino-cyclohex-2-en-1-one: A derivative with an amino group instead of a nitrophenyl group.
5,5-Dimethyl-3-phenylamino-cyclohex-2-en-1-one: A similar compound with a phenylamino group instead of a nitrophenyl group.
Uniqueness: 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5,5-dimethyl-3-(3-nitroanilino)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2)8-11(7-13(17)9-14)15-10-4-3-5-12(6-10)16(18)19/h3-7,15H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQCYWVLVFABER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399924 | |
Record name | 5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61997-86-2 | |
Record name | 5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-DIMETHYL-3-(3-NITROANILINO)-2-CYCLOHEXEN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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